7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane

Description

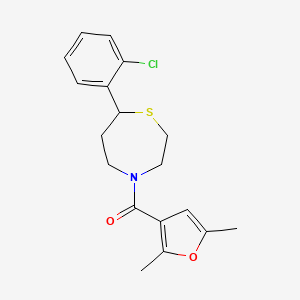

7-(2-Chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a 2-chlorophenyl group at position 7 and a 2,5-dimethylfuran-3-carbonyl moiety at position 4. The 2-chlorophenyl group contributes electron-withdrawing properties, while the dimethylfuran carbonyl substituent introduces steric bulk and electronic modulation.

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,5-dimethylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMFWOSIKAFFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the thiazepane ring.

Attachment of the Dimethylfuran Carbonyl Group: This can be done through an acylation reaction, where the dimethylfuran carbonyl group is attached to the thiazepane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds containing thiazepane rings have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of thiazepanes are explored for their therapeutic potential. This compound could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

BD79555: 7-(2-Chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

- Structure : The 4-position is substituted with a 2,3,4-trifluorobenzoyl group instead of the dimethylfuran-3-carbonyl group .

- Molecular Formula: C₁₈H₁₅ClF₃NOS (MW: 385.831 g/mol) vs. estimated C₁₉H₁₇ClNO₂S for the target compound.

- Steric Impact: The trifluorobenzoyl group is bulkier than dimethylfuran, which may influence conformational flexibility and receptor interactions.

Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structure : A pyridine-based analog with a 2-chlorophenyl group and ester substituents ().

- Key Differences :

- Core Heterocycle : The pyridine ring lacks sulfur and has a different electronic profile compared to 1,4-thiazepane.

- Functional Groups : Ester groups may confer higher polarity, affecting solubility and bioavailability.

Structural Analogues with Chlorophenyl Moieties

Propiconazole

- Structure : A triazole-containing fungicide with a 2,4-dichlorophenyl group ().

- Key Differences: Biological Activity: Propiconazole acts as a sterol biosynthesis inhibitor, whereas the target compound’s mechanism (if bioactive) is undefined. Substituents: The dichlorophenyl group and triazole ring contrast with the monochlorophenyl and thiazepane core.

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Structure : A benzodithiazine derivative with a chlorophenyl-related group ().

- Key Differences: Ring System: The benzodithiazine core includes two sulfur atoms, differing from the thiazepane’s nitrogen-sulfur arrangement. Synthetic Complexity: The hydrazino and benzylidene groups suggest distinct reactivity and synthetic pathways.

Physicochemical and Pharmacokinetic Properties

Biological Activity

7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane is a synthetic compound that belongs to the thiazepane class of heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 349.9 g/mol. The structure features a thiazepane ring substituted with a chlorophenyl group and a dimethylfuran moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ClN O₂S |

| Molecular Weight | 349.9 g/mol |

| CAS Number | 1797896-79-7 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : The thiazepane ring can act as a scaffold for enzyme inhibition.

- Receptor Modulation : The chlorophenyl and furan groups may facilitate binding to specific receptors involved in pain and inflammation pathways.

- Antimicrobial Activity : The structural features suggest potential interactions with microbial enzymes or cell membranes.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may be effective against common pathogens.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophage cultures. The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

| IL-1β | 1000 | 500 |

These results suggest that the compound has potential as an anti-inflammatory agent.

Case Studies

A notable case study involved the use of this compound in animal models for evaluating analgesic effects. The administration of varying doses resulted in significant pain relief compared to control groups:

- Dosage : 10 mg/kg, 20 mg/kg, and 50 mg/kg

- Pain Assessment : Using the formalin test

The results indicated a dose-dependent reduction in pain behavior:

| Dosage (mg/kg) | Pain Score Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Q & A

Q. What are the typical synthetic routes for 7-(2-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-1,4-thiazepane?

The synthesis generally involves multi-step reactions:

- Thiazepane ring formation : Cyclization of precursors (e.g., cysteine derivatives or thiol-containing intermediates) under basic conditions .

- Substitution reactions : Introduction of the 2-chlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Acylation : The 2,5-dimethylfuran-3-carbonyl moiety is introduced using activated esters (e.g., acyl chlorides) in the presence of coupling agents like HATU or DCC .

- Optimization : Catalysts (e.g., DMAP) and controlled temperatures (0–60°C) improve yield and regioselectivity .

Q. How is the compound structurally characterized in academic research?

Key methods include:

- NMR spectroscopy : and NMR confirm regiochemistry of the thiazepane ring and substituents .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the thiazepane ring and acyl group orientation .

Q. What are the stability considerations for this compound under laboratory conditions?

- Oxidative sensitivity : The sulfur atom in the thiazepane ring may degrade under strong oxidizers; storage in inert atmospheres (N) is recommended .

- Hydrolytic stability : The furan-carbonyl group is prone to hydrolysis in acidic/basic media; neutral pH buffers are advised for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazepane derivatives?

Contradictions often arise from differences in:

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Structural analogs : Compare activity of 7-(2-chlorophenyl) derivatives with fluorophenyl or methyl-substituted analogs to isolate electronic effects .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like GPCRs or kinases .

Q. What experimental strategies optimize the yield of the acylation step in synthesis?

Key approaches include:

- Design of Experiments (DOE) : Screen solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometry (1.2–2.0 eq acylating agent) .

- In situ monitoring : Use FTIR or NMR to track reaction progress and minimize side products .

- Catalyst selection : DMAP or pyridine enhances acylation efficiency by activating the carbonyl group .

Q. How can the mechanism of action for this compound be elucidated in enzymatic studies?

Methodological steps:

- Enzyme inhibition assays : Measure IC values against purified enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

- Site-directed mutagenesis : Identify critical residues in enzyme active sites by comparing wild-type and mutant enzyme inhibition .

Key Recommendations for Researchers

- Stereochemical purity : Use chiral HPLC to separate enantiomers, as thiazepane rings often exhibit axial chirality .

- Data reproducibility : Report solvent purity, catalyst batches, and reaction atmospheres to minimize variability .

- Interdisciplinary collaboration : Integrate synthetic chemistry with computational biology (e.g., QSAR models) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.